2,2'-Diiodo-6,6'-dimethylbiphenyl
Overview
Description
2,2’-Diiodo-6,6’-dimethylbiphenyl is an organic compound with the molecular formula C14H12I2 It is a derivative of biphenyl, where two iodine atoms are substituted at the 2 and 2’ positions, and two methyl groups are substituted at the 6 and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diiodo-6,6’-dimethylbiphenyl typically involves the iodination of 6,6’-dimethylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where iodine and an oxidizing agent such as nitric acid or hydrogen peroxide are used. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’-Diiodo-6,6’-dimethylbiphenyl may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve high purity suitable for industrial applications.
Types of Reactions:
Substitution Reactions: 2,2’-Diiodo-6,6’-dimethylbiphenyl can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions where the methyl groups are oxidized to carboxylic acids. Reduction reactions can also occur, particularly involving the iodine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,2’-diamino-6,6’-dimethylbiphenyl or 2,2’-dithio-6,6’-dimethylbiphenyl.
Oxidation Products: 2,2’-Diiodo-6,6’-dicarboxybiphenyl.
Reduction Products: 2,2’-Dihydro-6,6’-dimethylbiphenyl.
Scientific Research Applications
2,2’-Diiodo-6,6’-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized biphenyl derivatives.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Diiodo-6,6’-dimethylbiphenyl involves its ability to undergo various chemical reactions due to the presence of iodine and methyl groups. The iodine atoms can participate in halogen bonding and other interactions, while the methyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
2,2’-Dibromo-6,6’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine.
2,2’-Dichloro-6,6’-dimethylbiphenyl: Similar structure but with chlorine atoms instead of iodine.
2,2’-Dimethylbiphenyl: Lacks the halogen atoms, making it less reactive in certain types of chemical reactions.
Uniqueness: 2,2’-Diiodo-6,6’-dimethylbiphenyl is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atoms make it more suitable for specific types of chemical transformations, such as nucleophilic substitution and halogen bonding interactions.
Properties
IUPAC Name |
1-iodo-2-(2-iodo-6-methylphenyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXGBNQRZGWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384315 | |
Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134453-96-6 | |
Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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